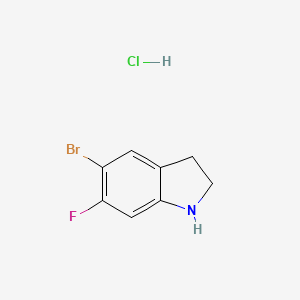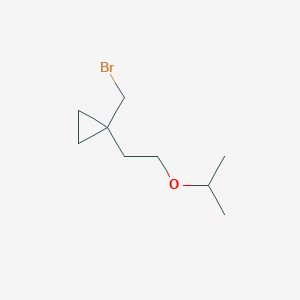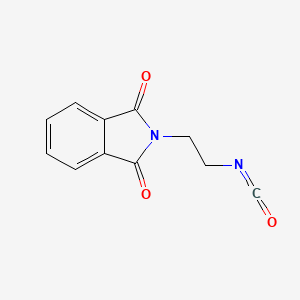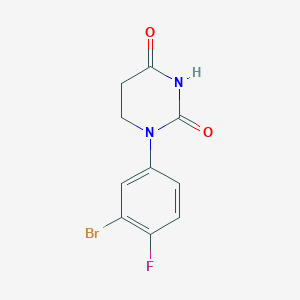
2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde is a chemical compound that features a thiazole ring substituted with a difluoromethyl group and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde typically involves the introduction of the difluoromethyl group onto a thiazole ring. One common method is the reaction of a thiazole derivative with a difluoromethylating agent under controlled conditions. For example, the use of difluorocarbene reagents has been reported to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods. The use of metal-based catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under appropriate conditions.
Major Products:
Oxidation: Formation of 2-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid.
Reduction: Formation of 2-(Difluoromethyl)-1,3-thiazole-5-methanol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can act as a bioisostere, mimicking the properties of other functional groups such as hydroxyl or thiol groups. This allows the compound to engage in hydrogen bonding and other interactions with biological targets, potentially affecting various biochemical pathways .
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)-1,3-thiazole-5-carbaldehyde
- 2-(Chloromethyl)-1,3-thiazole-5-carbaldehyde
- 2-(Methyl)-1,3-thiazole-5-carbaldehyde
Comparison: 2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its trifluoromethyl analog, the difluoromethyl group is less electron-withdrawing, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the difluoromethyl group can form stronger hydrogen bonds compared to the chloromethyl or methyl groups, enhancing its potential biological activity .
Propiedades
Fórmula molecular |
C5H3F2NOS |
|---|---|
Peso molecular |
163.15 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H3F2NOS/c6-4(7)5-8-1-3(2-9)10-5/h1-2,4H |
Clave InChI |
FOMJAABIHVFCND-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=N1)C(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13494881.png)



![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane](/img/structure/B13494906.png)
![Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13494911.png)





![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13494972.png)
![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)

